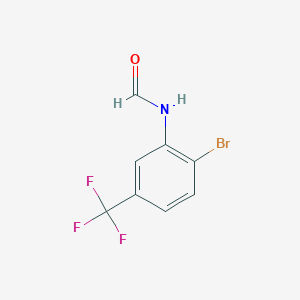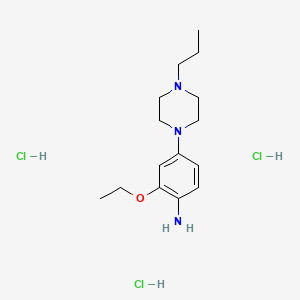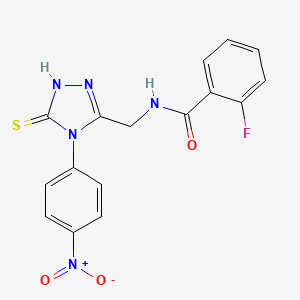
N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide” is a chemical compound with the molecular formula C8H5BrF3NO . It is a specialized reagent used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide” consists of a phenyl ring substituted with a bromo group at the 2nd position and a trifluoromethyl group at the 5th position . The phenyl ring is also attached to a formamide group .科学的研究の応用
Molecular Docking and Hirshfeld Surface Analysis
N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, a derivative with bromo-phenyl moiety, exhibits potential as a moderate antimicrobial agent. A study by Malek et al. (2020) explored its molecular structure through X-ray diffraction, highlighting significant weak but stabilizing interactions such as C–H…O, N–H…O, and π–π. The compound's interactions with different receptors were examined through molecular docking to understand its structure-function relationship, particularly in the context of its moderate antimicrobial properties. The study's findings on crystal packing stability and receptor ligand complex formation could lead to further research in pharmaceutical applications (Malek, T. J., Patel, U. H., Shah, Dhaval, & Gandhi, S., 2020).
N-Formylation of Amines
Li et al. (2018) discussed the utilization of Ethyl bromodifluoroacetate for N-formylation of amines in the presence of copper catalysts. This process efficiently produces N-formamides across a variety of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, in moderate to excellent yields. The study suggests potential for synthesizing formamide derivatives for various industrial applications, including pharmaceuticals and agrochemicals (Li, Xiao-fang, Zhang, Xing‐Guo, Chen, Fan, & Zhang, Xiao‐Hong, 2018).
Catalysis in Synthesis of Formamides
Baghbanian and Farhang (2013) demonstrated the use of Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid as a recyclable catalyst for synthesizing formamides from primary and secondary amines using formic acid. This method offers an efficient and environmentally friendly approach for N-formyl derivative synthesis under solvent-free conditions, potentially useful in green chemistry and sustainable manufacturing processes (Baghbanian, S. M., & Farhang, M., 2013).
Aminocarbonylation Using N-Substituted Formamides
Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process of aryl halides utilizing N-substituted formamides with palladium acetate and Xantphos. This method provides an alternative to using toxic carbon monoxide, allowing for the production of various amides without the associated hazards. The study illustrates the broad applicability of this method across different formamides and aryl halides, indicating its potential for synthesizing complex organic compounds (Sawant, Dinesh N., Wagh, Y. S., Bhatte, Kushal D., & Bhanage, B., 2011).
Development of Novel Anti-Microbial Agents
Research by Limban et al. (2011) on acylthioureas derivatives, including those with bromide or fluorine substitutions, highlighted their significant anti-pathogenic activity, especially against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. The study underscores the potential of derivatives of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide for developing novel anti-microbial agents with antibiofilm properties, crucial for addressing antibiotic resistance and infection control (Limban, Carmen, Marutescu, L., & Chifiriuc, M., 2011).
作用機序
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylation is usually performed by various reactions including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
It’s known that compounds with a -cf3 group can enhance the potency of drugs .
特性
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEBIXIDWXUEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)
![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)




![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)


![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)